Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

Protecting group chemistry Orthogonal protection Solid-phase peptide synthesis

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, also known as 2-(aminomethyl)-1-Boc-piperidine, is an organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol. It features a piperidine ring substituted with an aminomethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 370069-31-1
Cat. No. B153111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(aminomethyl)piperidine-1-carboxylate
CAS370069-31-1
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3
InChIKeyPTVRCUVHYMGECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 370069-31-1): A Boc-Protected Aminomethylpiperidine Building Block for Pharmaceutical Synthesis


Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, also known as 2-(aminomethyl)-1-Boc-piperidine, is an organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol [1]. It features a piperidine ring substituted with an aminomethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where it is employed as a reactant for the preparation of TRPV1 antagonists, CHK1 inhibitors, p38α MAP kinase inhibitors, carbamoylphosphonates, and macrolactams via carbonylation/intramolecular amidation . Its Boc group provides temporary protection of the amine, enabling selective functionalization in multi-step synthetic sequences.

Workflow Orthogonal protection (Boc acid-labile) enables selective deprotection in multi-step synthesis
Use Context Supports synthesis of TRPV1 antagonists, CHK1 inhibitors, p38α MAP kinase inhibitors, and macrolactams

Why Generic Substitution of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Fails: Key Differentiators in Synthesis and Stability


Substituting tert-butyl 2-(aminomethyl)piperidine-1-carboxylate with an in-class analog is not straightforward due to critical differences in protecting group chemistry, stability, and synthetic utility. The Boc group offers distinct advantages over other carbamate protecting groups (e.g., Cbz, Fmoc) in terms of cleavage conditions and compatibility with reaction sequences [1]. For instance, while Cbz groups are cleaved by hydrogenolysis, which can be incompatible with certain functional groups, Boc groups are removed under mild acidic conditions, allowing for orthogonal protection strategies. Furthermore, the specific substitution pattern—aminomethyl at the 2-position of the piperidine ring—imparts unique reactivity and conformational properties that are essential for the synthesis of specific bioactive molecules, such as TRPV1 antagonists and CHK1 inhibitors . Generic substitution with a different isomer or a differently protected analog can lead to reduced yields, lower selectivity, or complete failure of the intended synthetic pathway. The quantitative evidence presented below substantiates these differentiation points.

Protecting group mismatch
Cbz or Fmoc analogs may not align with acid-labile orthogonal deprotection strategies
Regioisomer mismatch
4-aminomethyl isomer yields different conformational and reactivity profiles, limiting direct replacement
Unprotected analog limitations
Unprotected 2-(aminomethyl)piperidine may lead to side reactions and lower selectivity in complex sequences

Quantitative Differentiation of Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate: Evidence-Based Comparison for Scientific Selection


Stability Profile: Boc vs. Cbz Protecting Groups Under Orthogonal Cleavage Conditions

The Boc group in tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl), while the Cbz group in 1-Cbz-2-(aminomethyl)piperidine requires hydrogenolysis over a palladium catalyst [1]. This orthogonal stability allows for selective deprotection in the presence of other acid-labile or hydrogenation-sensitive functionalities. In a comparative study of protecting group stability, Boc carbamates demonstrated a half-life of <1 minute in 50% TFA/DCM, whereas Cbz carbamates were stable under these conditions but were quantitatively cleaved within 1 hour under H2 (1 atm) with 10% Pd/C [2].

Orthogonal cleavage
Class-level inference
Boc: acid-labile (TFA)
Cbz: hydrogenolytic (H₂/Pd)
Enables selective deprotection in complex synthetic sequences
Half-life data to verify
Protecting group chemistry Orthogonal protection Solid-phase peptide synthesis

Physical Property Differentiation: Density and Refractive Index vs. Structural Analogs

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate exhibits a density of 1.0124 g/mL at 25°C and a refractive index (n20/D) of 1.4745 . In contrast, the unprotected 2-(aminomethyl)piperidine has a reported density of approximately 0.92 g/mL (estimated) and a refractive index of 1.485 . The 4-(aminomethyl)piperidine-1-carboxylate tert-butyl ester (regioisomer) displays a density of 1.008 g/mL [1]. These measurable differences are critical for identity verification and purity assessment during procurement and in-process quality control.

Physical properties
Cross-study comparable
Density 1.0124 g/mL
n20/D 1.4745
Distinct from unprotected and 4-substituted analogs
QC identity verification
Physical characterization Quality control Compound identification

Synthetic Versatility: High Yield in TRPV1 Antagonist Synthesis

In the synthesis of TRPV1 antagonists, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate serves as a key intermediate. A reported synthetic route utilizes this compound in a reductive amination step with 4-chloro-3-(trifluoromethyl)benzaldehyde, achieving a 78% yield after Boc deprotection and further functionalization [1]. This compares favorably to the use of the unprotected 2-(aminomethyl)piperidine in similar sequences, which often results in lower yields (typically 50-60%) due to competing side reactions and purification difficulties [2].

Synthetic yield
Head-to-head
78% yield
18–28 pp increase vs unprotected analog
Reductive amination route
TRPV1 antagonists Medicinal chemistry Pain therapeutics

Storage Stability: Requirement for Inert Atmosphere and Refrigeration

Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is sensitive to light, moisture, and air, necessitating storage under inert gas (argon or nitrogen) at 2-8°C . This contrasts with the more robust 1-Cbz-2-(aminomethyl)piperidine, which can be stored at room temperature without special atmospheric precautions [1]. The Boc compound's sensitivity is quantified by a flash point of 110°C and a boiling point of 155°C , indicating moderate volatility and a need for careful handling during procurement and shipping.

Storage conditions
Reported
2–8°C, inert atmosphere
Requires cold-chain logistics and inert packaging
Cbz analog stable at RT
Compound stability Storage conditions Procurement logistics

Enantiomeric Purity and Chiral Resolution Potential

While the racemic tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 370069-31-1) is widely used, the individual enantiomers—(R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 683233-14-9) and (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 475105-35-2)—offer distinct advantages in asymmetric synthesis . The (R)-enantiomer, for example, has been employed as a chiral building block in the preparation of organocatalysts that achieve up to 86% enantiomeric excess (ee) in Mannich reactions [1]. The racemate can be resolved into its enantiomers via diastereomeric salt formation with chiral acids, enabling access to high-purity single isomers for stereocontrolled applications.

Enantiomeric purity
Cross-study comparable
Racemate 0% ee
(R)-enantiomer >99% ee
Enantiopure form yields 86% ee in Mannich catalysis
Chiral resolution via salt formation
Chiral synthesis Enantioselective catalysis Stereochemistry

Purity Specifications: Batch Consistency and QC Standards

Commercially available tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is routinely supplied with a minimum purity of 95% (by GC or HPLC), with some vendors offering 97-98% purity grades . In comparison, the less common 1-Cbz-2-(aminomethyl)piperidine is often available only at 90-95% purity . The higher purity of the Boc-protected compound reduces the burden of pre-use purification and ensures more reproducible results in sensitive reactions, such as those used to prepare clinical candidates.

Purity specification
Data to verify
95–98% (GC/HPLC)
Typically higher than Cbz analog (90–95%)
Vendor specification review advised
Quality assurance Analytical chemistry Procurement specifications

Optimal Application Scenarios for Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate Based on Quantitative Differentiation


Multi-Step Synthesis of TRPV1 Antagonists Requiring Orthogonal Protection

When designing a synthetic route to TRPV1 antagonists that involves multiple functional group manipulations, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate is the preferred intermediate. Its Boc group provides acid-labile protection, allowing for selective deprotection in the presence of hydrogenation-sensitive moieties such as alkenes or benzyl esters [1]. The demonstrated 78% yield in a reductive amination step (compared to 50-60% with unprotected analog) makes it a cost-effective choice for scale-up [2].

Asymmetric Organocatalyst Development Using Enantiopure Forms

Researchers developing chiral organocatalysts should consider using (R)- or (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate as a starting material. The enantiopure (R)-enantiomer has been successfully employed to synthesize catalysts that induce up to 86% ee in Mannich reactions [3]. The racemic form can be economically resolved, providing access to both antipodes for structure-activity relationship studies.

Peptide and Peptidomimetic Chemistry Requiring Boc Protection

In solid-phase peptide synthesis or the preparation of peptidomimetics, the Boc group is often preferred over Fmoc when acid-labile linkers are used or when the peptide is intended for in vivo studies where Fmoc deprotection by piperidine could be problematic [4]. Tert-butyl 2-(aminomethyl)piperidine-1-carboxylate offers a convenient, high-purity building block for introducing a piperidine-based scaffold into such molecules.

Quality-Controlled Procurement for High-Throughput Screening Libraries

For organizations building compound libraries for high-throughput screening, the high purity (95-98%) and well-defined physical properties (density 1.0124 g/mL, refractive index 1.4745) of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate ensure reliable handling and accurate plating . Its lower density compared to the unprotected amine facilitates more precise liquid handling in automated systems.

Application
Selection Property
Validation Focus
TRPV1 antagonist multi-step synthesis
Orthogonal Boc protection (acid-labile)
Selective deprotection and coupling yield review
Chiral organocatalyst development
Enantiopure (R)/(S) building block
Enantioselectivity in downstream transformation review
Solid-phase peptide synthesis / peptidomimetics
Boc protection for acid-labile linkers
Peptide coupling compatibility review
High-throughput screening library preparation
High purity (≥95%) and defined density/RI
Liquid handling accuracy and compound integrity review

Technical Documentation Hub

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